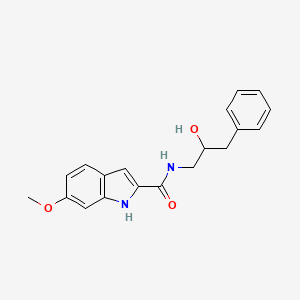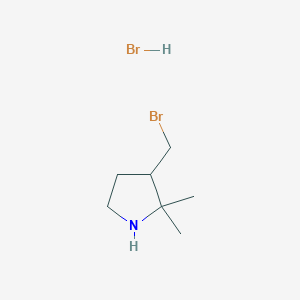
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the difluoromethoxy and methoxyphenyl groups suggest that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the phenyl groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the phenyl groups. The electron-donating methoxy groups could potentially increase the reactivity of the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethoxy and methoxy groups could impact its solubility .Wissenschaftliche Forschungsanwendungen
Inhibition of p38 MAP Kinase
The compound with a tri- and tetra-substituted imidazole scaffold, resembling the chemical structure of interest, is identified as a selective inhibitor of p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors are based on their ability to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and resulting in higher binding selectivity and potency (Scior et al., 2011).
Assessment of Cytochrome P450 Isoform Selectivity
The compound is involved in the context of assessing the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms, which are significant in drug metabolism. The selectivity of inhibitors is crucial for predicting drug-drug interactions, and the compound is part of this evaluation process (Khojasteh et al., 2011).
Evaluation of Carcinogenicity in Thiophene Analogues
In the study of thiophene analogues of carcinogens, the structural influence of replacing aromatic rings with isosteric or isoelectronic aromatic rings, such as imidazole, is evaluated for potential carcinogenicity. This research involves the synthesis of compounds and their evaluation for carcinogenic potential, contributing to understanding the chemical and biological behavior of structurally new compounds (Ashby et al., 1978).
Analytical Methods for Antioxidant Activity
The compound is relevant in the context of reviewing analytical methods used in determining antioxidant activity. This includes discussing the detection mechanisms, applicability, advantages, and disadvantages of various tests for antioxidant activity, providing insights into the chemical reactions and kinetics involved (Munteanu & Apetrei, 2021).
pH and pKa Variations in Buffered HPLC Mobile Phases
The compound's structure is considered in reviewing the variations in analyte pKa and buffer pH in reversed-phase high-performance liquid chromatography (RP‐HPLC) mobile phases with changes in organic modifier content. Understanding these variations is crucial for predicting the degree of ionization and chromatographic retention of analytes (Subirats et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-25-15-6-2-13(3-7-15)17-12-23-19(27-11-10-22)24(17)14-4-8-16(9-5-14)26-18(20)21/h2-9,12,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVJDCRHXEZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2464110.png)

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2464114.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464117.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)
![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)